molecular formula C17H16N2O5S B2853738 3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034431-45-1

3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2853738
CAS No.: 2034431-45-1
M. Wt: 360.38
InChI Key: DJCOSWWHSYVYMK-UHFFFAOYSA-N
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Description

3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, gene expression , and neuronal function. Its primary research value lies in the investigation of neurodegenerative pathways, particularly in Alzheimer's disease models, where inhibition of GSK-3β has been shown to reduce tau hyperphosphorylation , a key pathological marker of the disease. By selectively targeting GSK-3β, this compound enables researchers to probe the kinase's involvement in Wnt/β-catenin signaling and its cross-talk with other critical pathways implicated in cell survival, proliferation, and neuroinflammation. The inhibitor serves as a critical tool compound for elucidating the molecular mechanisms underlying tauopathies and for validating GSK-3β as a therapeutic target for neurological disorders, providing a foundation for the development of novel intervention strategies.

Properties

IUPAC Name

3-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-16-11-24-17(21)19(16)13-8-9-18(10-13)25(22,23)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCOSWWHSYVYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride. This intermediate is then reacted with pyrrolidine to form the naphthalen-1-ylsulfonyl pyrrolidine derivative. The final step involves the cyclization of this intermediate with oxazolidine-2,4-dione under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide variety of functionalized products.

Scientific Research Applications

3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for biological activity screening, including potential antimicrobial and anticancer properties.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is not fully understood but is believed to involve interactions with specific molecular targets. The naphthalene sulfonyl group may facilitate binding to certain proteins or enzymes, while the pyrrolidine and oxazolidine rings could influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Oxazolidine-2,4-dione + pyrrolidine Naphthalen-1-ylsulfonyl at pyrrolidine C1 Sulfonamide, cyclic carbamate
5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione Oxazolidine-2,4-dione 4-Methoxybenzylidene, 4-methoxyphenyl Arylidene, methoxy groups
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one Pyridine-allylidene Naphthalen-2-yl, pyridin-2-yl α,β-unsaturated ketone
4g: Pyrrolo[2,3-d]pyrimidine-dione derivative Pyrrolo-pyrimidine-dione Naphthalene-derived hydroxy/dione groups Fused heterocycle, keto-enol tautomer

Key Observations :

  • The target compound’s naphthalen-1-ylsulfonyl group differs from the naphthalen-2-yl substituent in , which may alter steric interactions and π-stacking due to positional isomerism.

Spectroscopic Properties

NMR Data Comparison :

  • Target Compound: Expected carbonyl signals (C=O) in the oxazolidinedione ring would appear near 170–180 ppm (¹³C NMR), similar to the 181.5–183.6 ppm range observed for quinone carbonyls in . The naphthalene protons would resonate in the aromatic region (δ 7.5–8.5 ppm, ¹H NMR).
  • 4-Methoxybenzylidene Oxazolidinedione : Exhibits distinct ¹H NMR signals for the benzylidene vinyl proton (δ ~7.8 ppm) and methoxy groups (δ ~3.8 ppm), absent in the target compound.

Conformational Analysis

The pyrrolidine ring in the target compound likely adopts a puckered conformation to minimize steric strain from the bulky naphthalen-1-ylsulfonyl group. Using Cremer-Pople parameters , the puckering amplitude (θ) and phase angle (φ) can quantify deviations from planarity. For comparison:

  • Planar Pyrrolidine : θ = 0° (hypothetical, high strain).
  • Puckered Pyrrolidine : θ > 0°, with φ determining the pseudorotational phase. This puckering may enhance solubility or binding affinity compared to rigidly planar analogs.

Q & A

Q. Interaction studies :

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon_{on}/koff_{off}) to targets like kinases or GPCRs .
  • Molecular docking : Simulations (e.g., AutoDock Vina) predict binding modes, highlighting the sulfonyl group’s role in hydrogen bonding with active-site lysine residues .
    Sulfonyl group impact :
  • Enhances solubility via polar interactions while maintaining lipophilicity for membrane penetration .
  • Stabilizes protein-ligand complexes through sulfonamide-mediated van der Waals contacts .

Basic: What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays :
    • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} values compared to doxorubicin .
  • Enzyme inhibition : Fluorescence-based assays for cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) activity .

Advanced: How can computational chemistry aid in optimizing the pharmacokinetic profile of this compound?

  • ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3) and bioavailability radar .
  • Metabolic stability : CYP450 isoform interaction simulations (e.g., CYP3A4) guide structural modifications to reduce first-pass metabolism .
  • Blood-brain barrier (BBB) penetration : Predict using Molinspiration’s topological polar surface area (TPSA < 60 Ų) .

Basic: What are the stability and storage requirements for this compound under laboratory conditions?

  • Stability : Susceptible to hydrolysis in aqueous media (pH > 8); store in anhydrous DMSO at -20°C .
  • Light sensitivity : Protect from UV exposure due to the naphthalene moiety’s photoactivity .

Advanced: How does the stereochemistry of the pyrrolidin-3-yl group influence biological activity?

  • Stereoisomerism : The (R)-configuration at pyrrolidin-3-yl enhances target selectivity (e.g., 10-fold higher activity against PDE4B vs. (S)-isomer) .
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers for individual testing .

Basic: What analytical techniques are critical for monitoring reaction progress during synthesis?

  • TLC : Silica gel plates (ethyl acetate/hexane 1:1) with UV visualization at 254 nm .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS for real-time monitoring .

Advanced: What strategies mitigate toxicity concerns during preclinical development?

  • In silico toxicity prediction : Use ProTox-II to flag potential hepatotoxicity or mutagenicity .
  • Metabolite identification : LC-MS/MS detects reactive intermediates (e.g., epoxide formation) for structural detoxification .

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